Iproniazid

説明

特性

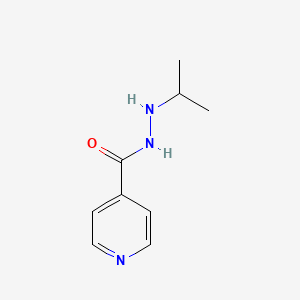

IUPAC Name |

N'-propan-2-ylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGNSNKLVNMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023168 | |

| Record name | Iproniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-92-2 | |

| Record name | Iproniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iproniazid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iproniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iproniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iproniazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

161-161.5 | |

| Record name | Iproniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Iproniazid as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid, a hydrazine derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be used as an antidepressant.[1][2] Its therapeutic effects are primarily attributed to its potent, non-selective, and irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[3][4][5] This guide provides a detailed examination of the molecular mechanism of this compound's interaction with MAO, its impact on neurotransmitter signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction

Initially developed as a treatment for tuberculosis, the antidepressant properties of this compound were discovered serendipitously.[2] This discovery was a pivotal moment in psychopharmacology, leading to the development of the monoamine theory of depression. This compound's mechanism of action centers on its ability to block the function of both isoforms of monoamine oxidase, MAO-A and MAO-B.[3][6] These enzymes are responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron and in the synaptic cleft.[3][6] By inhibiting MAO, this compound effectively increases the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.[3][7]

Biochemical Mechanism of this compound Action

This compound's interaction with MAO is a complex process characterized by its irreversible nature. The inhibition is a progressive, first-order reaction that occurs in the presence of oxygen.[1]

Irreversible Inhibition of MAO-A and MAO-B

This compound is a non-selective inhibitor, meaning it targets both MAO-A and MAO-B.[3][6] The inhibition is irreversible because this compound, or its active metabolite isopropylhydrazine, forms a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme.[1] This covalent modification permanently inactivates the enzyme. Restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[2]

The process begins with the dehydrogenation of this compound at the enzyme's active site, a step that resembles the initial phase of amine oxidation.[1] Following this, a reactive intermediate is formed which then covalently attaches to the FAD cofactor.

Quantitative Analysis of MAO Inhibition

The potency of this compound as an MAO inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Parameter | MAO-A | MAO-B | Reference |

| IC50 | 37 µM | 42.5 µM | [3] |

| IC50 | 6.56 µM | - | [8] |

Note: Discrepancies in IC50 values can arise from variations in experimental conditions, such as substrate and enzyme source.

Consequences of MAO Inhibition: Impact on Neurotransmitter Levels

The primary consequence of MAO inhibition by this compound is a significant elevation in the brain levels of monoamine neurotransmitters.[9][10] This increase in neurotransmitter availability in the synaptic cleft is believed to be the underlying mechanism of this compound's antidepressant effects.

| Neurotransmitter | Effect of this compound Administration |

| Serotonin (5-HT) | Increased brain levels |

| Norepinephrine (NE) | Increased brain levels |

| Dopamine (DA) | Increased brain levels |

Note: The extent of the increase can vary depending on the brain region, the dose of this compound administered, and the time course of the treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft.

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory effect of this compound on MAO activity.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining the IC50 of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound solutions of varying concentrations

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to the desired concentration in potassium phosphate buffer.

-

Inhibitor Incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Add 5 µL of varying concentrations of this compound solution or vehicle (for control) to the respective wells. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the substrate solution (kynuramine for MAO-A or benzylamine for MAO-B) to each well.

-

Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Measurement of Brain Neurotransmitter Levels (HPLC-ECD Method)

This protocol outlines a general procedure for quantifying the effect of this compound on brain monoamine levels in a rodent model.

Materials:

-

Male Wistar rats

-

This compound solution for injection

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

-

C18 reverse-phase column

-

Mobile phase (e.g., sodium phosphate buffer with methanol and an ion-pairing agent)

-

Standards for serotonin, norepinephrine, and their metabolites

Procedure:

-

Animal Treatment: Administer a specific dose of this compound or vehicle to the rats via intraperitoneal (i.p.) injection.

-

Tissue Collection: At a predetermined time point after injection, euthanize the rats and rapidly dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex) on ice.

-

Sample Preparation: Homogenize the brain tissue in ice-cold perchloric acid to precipitate proteins and prevent neurotransmitter degradation. Centrifuge the homogenate and filter the supernatant.

-

HPLC-ECD Analysis: Inject a known volume of the filtered supernatant into the HPLC-ECD system. The neurotransmitters are separated on the C18 column based on their physicochemical properties and detected by the electrochemical detector.

-

Quantification: Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the known standards.

-

Data Analysis: Express the neurotransmitter levels as ng/mg of tissue. Compare the levels in the this compound-treated group to the vehicle-treated control group to determine the percentage increase.

Conclusion

This compound's mechanism of action as a non-selective, irreversible inhibitor of MAO-A and MAO-B provides a clear example of how targeted enzyme inhibition can profoundly impact neurochemical signaling and produce therapeutic effects. The resulting elevation of synaptic monoamine levels is central to its antidepressant properties. The experimental protocols detailed herein are fundamental to the characterization of MAO inhibitors and continue to be relevant in the development of novel therapeutics for psychiatric and neurological disorders. This guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of this compound's core mechanism and the methodologies used to investigate it.

References

- 1. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]

- 2. turkjps.org [turkjps.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. [Effect of this compound on the brain monaminergic system and on training (quantitative-histochemical study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. d-nb.info [d-nb.info]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.brighton.ac.uk [research.brighton.ac.uk]

From Tuberculosis Treatment to Mood Modulation: The Serendipitous Discovery of Iproniazid

A Technical Guide on the Antitubercular Origins of the First Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of psychopharmacology is replete with serendipitous discoveries, none more impactful than that of iproniazid. Originally synthesized and investigated for its antitubercular properties, the unexpected observation of its profound effects on mood in tuberculosis patients led to a paradigm shift in the understanding and treatment of depression. This technical guide provides an in-depth exploration of the discovery of this compound, detailing its origins as an antitubercular agent, the key experiments that unveiled its antidepressant effects, and the biochemical mechanisms underpinning its dual activities.

The Antitubercular Genesis of this compound

In the mid-20th century, the search for effective treatments for tuberculosis was a global health priority. Following the discovery of isoniazid, a potent antitubercular agent, chemists at Hoffmann-La Roche synthesized a series of derivatives in an effort to enhance its efficacy and overcome emerging drug resistance.[1] One of these derivatives was this compound, the isopropyl derivative of isoniazid.[1]

Early clinical studies in the 1950s demonstrated that this compound possessed antitubercular activity, although it was generally considered to be less potent than its parent compound, isoniazid. However, a consistent and striking side effect was observed in many patients undergoing treatment for tuberculosis: a marked improvement in mood, increased appetite, and a renewed sense of well-being.[1][2] These initial observations, while not the primary focus of the tuberculosis trials, laid the groundwork for a revolutionary new application of the drug.

Quantitative Data from Early Antitubercular Trials

Detailed quantitative data from the initial tuberculosis trials of this compound in the early 1950s are not extensively available in the public domain. The following table summarizes the general findings and typical dosage ranges gleaned from historical accounts and secondary sources.

| Parameter | This compound Antitubercular Trials (Early 1950s) | Reference |

| Patient Population | Patients with various forms of tuberculosis | [3] |

| Dosage Range | 2-4 mg/kg/day | [3] |

| Primary Outcome | Improvement in clinical symptoms of tuberculosis | [3] |

| Observed "Side Effects" | Euphoria, increased appetite, psychostimulation | [1][2] |

The Serendipitous Discovery of an Antidepressant

The mood-elevating effects of this compound in tuberculosis patients did not go unnoticed. Psychiatrists, particularly Dr. Nathan Kline, began to investigate the potential of this compound as a treatment for depression.[4] In 1957, a pivotal study was published by Loomer, Saunders, and Kline, which is widely credited with establishing this compound as the first clinically effective antidepressant.[5][6] This research marked the dawn of the era of monoamine oxidase inhibitors (MAOIs) and fundamentally altered the course of psychiatric medicine.

Experimental Protocol: The Loomer, Saunders, and Kline Study (1957)

Objective: To evaluate the clinical and psychodynamic effects of this compound in depressed patients.

Patient Population: A cohort of patients diagnosed with severe depression.[4]

Methodology:

-

Patient Selection: Patients with clear and severe symptoms of depression were selected for the study.

-

Drug Administration: this compound was administered orally at a starting dose of 50 mg three times a day.

-

Clinical Observation: Patients were closely monitored for changes in mood, behavior, and overall clinical status. This included subjective reports from patients and objective observations by clinical staff.

-

Duration of Treatment: The treatment period extended for several weeks to allow for the potential delayed onset of therapeutic effects.

-

Outcome Measures: The primary outcomes were clinical improvement in depressive symptoms, including mood, affect, and social engagement.

Results: The study reported significant improvement in a substantial portion of the treated patients, with many experiencing a marked elevation in mood and a reduction in depressive symptoms.[4] This led to the characterization of this compound as a "psychic energizer."[5][6]

Mechanisms of Action

This compound's dual efficacy as both an antitubercular agent and an antidepressant stems from two distinct mechanisms of action.

Antitubercular Mechanism of Action

The antitubercular activity of this compound is believed to be similar to that of its parent compound, isoniazid. The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[7][8]

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

Caption: this compound inhibits mycolic acid synthesis in M. tuberculosis.

Antidepressant Mechanism of Action: Monoamine Oxidase Inhibition

The antidepressant effects of this compound are attributed to its irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of several key neurotransmitters in the brain.[9] By inhibiting MAO, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to an elevation in mood.[9]

Signaling Pathway: Monoamine Oxidase Inhibition

Caption: this compound inhibits MAO, increasing neurotransmitter levels.

Conclusion

The story of this compound is a compelling example of serendipity in drug discovery. Its journey from a moderately effective antitubercular agent to the first in a new class of antidepressants revolutionized the treatment of depression and laid the foundation for the monoamine theory of depression. While its clinical use was ultimately limited by safety concerns, the legacy of this compound continues to influence psychiatric drug development and our understanding of the neurobiology of mood disorders. This technical guide has provided a comprehensive overview of this pivotal moment in medical history, highlighting the experimental and mechanistic underpinnings of this compound's dual therapeutic roles.

References

- 1. researchgate.net [researchgate.net]

- 2. A CLINICAL AND BIOCHEMICAL STUDY OF A TRIAL OF this compound IN THE TREATMENT OF DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The treatment of pulmonary tuberculosis with this compound (1-isonicotinyl-2-isopropyl hydrazine) and isoniazid (isonicotinyl hydrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer. | Semantic Scholar [semanticscholar.org]

- 6. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]

- 7. microbenotes.com [microbenotes.com]

- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

The Dawn of Psychopharmacology: An In-depth Technical Guide to the Early Research on Iproniazid's Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal moment in the history of psychiatry with the serendipitous discovery of the antidepressant properties of iproniazid.[1] Originally developed for the treatment of tuberculosis, its mood-elevating effects on patients opened a new frontier in the understanding and treatment of depressive disorders, laying the groundwork for the era of psychopharmacology.[1][2] This technical guide provides a comprehensive overview of the seminal early research on this compound, focusing on the core scientific investigations that established its efficacy as the first monoamine oxidase inhibitor (MAOI) antidepressant.

The Serendipitous Discovery in Tuberculosis Wards

In the early 1950s, this compound, a derivative of isoniazid, was being investigated for its efficacy against tuberculosis.[2] Clinicians at institutions such as the Sea View Hospital in New York observed unexpected and remarkable side effects in patients receiving the drug.[1] These patients, many of whom were chronically ill and withdrawn, exhibited significant mood elevation, increased energy, and a renewed interest in their surroundings.[1] These anecdotal yet consistent observations were the first indicators of this compound's potent psychoactive properties.

Seminal Clinical Investigations: The Work of Kline, Loomer, and Saunders

A pivotal moment in the transition of this compound from an anti-tubercular agent to an antidepressant was the work of Nathan S. Kline, a psychiatrist at Rockland State Hospital, and his colleagues Harry P. Loomer and John C. Saunders.[3] Their 1957 study was among the first systematic investigations into the psychiatric effects of this compound in patients without tuberculosis.[4]

Experimental Protocol: Loomer, Saunders, and Kline (1957)

Objective: To systematically evaluate the "psychic energizer" effects of this compound in a population of chronically depressed and withdrawn patients.

Patient Population: The study included a cohort of 17 patients diagnosed with schizophrenia and 7 patients with severe depression.[3] It is important to note that the diagnostic criteria of the 1950s, predating the formal establishment of the DSM, were less standardized than contemporary classifications.[5] Patients were typically selected based on clinical presentation of profound apathy, withdrawal, and depressive symptomatology.

Methodology:

-

Dosage: Patients were administered 50 mg of this compound three times daily, for a total daily dose of 150 mg.[6]

-

Duration: The treatment period and observation timeline were not consistently specified across all secondary accounts of this early research.

-

Assessment of Improvement: In the absence of standardized rating scales like the Hamilton Depression Rating Scale (which was developed later), patient improvement was assessed through clinical observation.[2] Key indicators of a positive response included increased appetite, weight gain, enhanced social interaction, and a general elevation in mood and energy levels.

Quantitative Data and Results:

The landmark study by Loomer, Saunders, and Kline reported a significant improvement in approximately 70% of the patients treated with this compound.[1] This finding was instrumental in shifting the perception of this compound and galvanizing further research into its antidepressant potential.

| Study | Patient Population | Number of Patients | Dosage | Reported Improvement Rate | Key Observations |

| Loomer, Saunders, and Kline (1957) | Schizophrenia | 17 | 150 mg/day (in 3 divided doses) | ~70% (overall) | Increased energy, appetite, and social engagement. |

| Depression | 7 |

Mechanism of Action: Monoamine Oxidase Inhibition

The mood-elevating effects of this compound were later elucidated to be a result of its inhibition of the enzyme monoamine oxidase (MAO).[7] this compound is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, the two primary isoenzymes of monoamine oxidase.

Signaling Pathway of this compound's Antidepressant Action:

Caption: this compound inhibits monoamine oxidase, preventing the breakdown of key neurotransmitters.

By inhibiting MAO, this compound prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and ultimately producing an antidepressant effect.

Experimental Workflow: Early Antidepressant Clinical Trial

The workflow for early clinical trials of this compound, while not as rigorously defined as modern studies, followed a general pattern of observation and assessment.

Caption: Workflow of early this compound clinical trials, from patient selection to data analysis.

Adverse Effects and Withdrawal from the Market

Despite its efficacy, the widespread use of this compound was short-lived. The most significant and severe adverse effect was hepatotoxicity, with reports of liver damage and jaundice in some patients.[8] This serious side effect ultimately led to the withdrawal of this compound from the market in many countries in the early 1960s.[8] Other reported side effects included dizziness, drowsiness, headaches, and muscular twitching.[8]

Conclusion

The early research on this compound, though lacking the methodological rigor of modern clinical trials, was a watershed moment in the history of medicine. It not only introduced the first effective pharmacological treatment for depression but also provided a crucial tool for neurobiological research, leading to the development of the monoamine hypothesis of depression. The story of this compound serves as a powerful example of serendipity in science and laid the foundational principles for the discovery and development of subsequent generations of antidepressant medications. The challenges encountered, particularly regarding adverse effects, also provided critical lessons for the future of drug safety and pharmacovigilance.

References

- 1. The Tuberculosis-Depression Syndemic and Evolution of Pharmaceutical Therapeutics: From Ancient Times to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bulletin 35 : Starting Up (Volume One): 3. Drugs [inhn.org]

- 4. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diagnostic and Statistical Manual of Mental Disorders - Wikipedia [en.wikipedia.org]

- 6. biopsychiatry.com [biopsychiatry.com]

- 7. Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A CLINICAL AND BIOCHEMICAL STUDY OF A TRIAL OF this compound IN THE TREATMENT OF DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

The Accidental Revolution: Iproniazid's Historical Impact on Psychopharmacology

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid, a compound initially synthesized for the treatment of tuberculosis, inadvertently launched the era of modern psychopharmacology. Its discovery as the first monoamine oxidase inhibitor (MAOI) antidepressant in the 1950s fundamentally shifted the understanding and treatment of depression, paving the way for the development of a wide array of psychiatric medications. This technical guide provides an in-depth analysis of this compound's historical significance, from its serendipitous discovery to its eventual withdrawal from the market. It details the early clinical findings, the biochemical mechanism of action, and the toxicological concerns that ultimately limited its use. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed look into a pivotal moment in the history of neuroscience and psychiatric medicine.

Introduction: A Serendipitous Discovery

This compound was initially developed as a more potent derivative of isoniazid, an antitubercular agent.[1] During its clinical use for tuberculosis in the early 1950s, researchers observed unexpected and significant mood-elevating side effects in patients.[2][3] Patients treated with this compound reportedly became more cheerful and energetic, a stark contrast to the often-depressive state associated with chronic illness.[2] This serendipitous observation prompted psychiatric researchers to investigate its potential as a treatment for depression, a condition at the time primarily managed with electroconvulsive therapy and psychoanalysis.

Early Clinical Evidence: The Dawn of Antidepressant Therapy

The Loomer, Saunders, and Kline Study (1957)

This landmark study, while modest by modern standards, provided the initial evidence for this compound's efficacy in treating depression.

Table 1: Summary of Reported Outcomes from the Loomer, Saunders, and Kline (1957) this compound Clinical Trial

| Parameter | Description |

| Patient Population | A small cohort of patients with depressive and schizophrenic disorders. |

| Dosage | Not consistently reported in secondary sources, but likely varied. |

| Primary Outcome | Clinical observation of mood and behavior. |

| Reported Efficacy | Approximately 70% of depressed patients showed significant improvement in mood.[4] |

| Key Observation | This compound was termed a "psychic energizer" due to its mood-elevating and stimulating effects.[5] |

Note: This table is based on summaries from secondary sources due to the limited availability of the full primary publication.

Mechanism of Action: Monoamine Oxidase Inhibition

The mood-elevating effects of this compound were elucidated by the pioneering work of Zeller and colleagues, who in 1952 demonstrated that this compound is a potent inhibitor of monoamine oxidase (MAO).[6] MAO is an enzyme responsible for the degradation of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.

The Signaling Pathway of MAO Inhibition

By inhibiting MAO, this compound increases the synaptic concentration of these monoamine neurotransmitters, leading to enhanced neurotransmission in pathways associated with mood regulation. This discovery gave rise to the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters is a key etiological factor in the disorder.

Experimental Protocols: Assaying MAO Inhibition

The original experimental protocol used by Zeller and Barsky in 1952 to demonstrate this compound's MAO inhibitory activity is not detailed in readily available literature. However, based on the biochemical principles of the time, a plausible methodology can be reconstructed. These early assays typically relied on measuring the disappearance of a substrate or the appearance of a product of the MAO reaction.

Reconstructed Protocol for In Vitro MAO Inhibition Assay (circa 1950s)

Objective: To determine the inhibitory effect of this compound on monoamine oxidase activity in a tissue homogenate.

Materials:

-

Tissue source of MAO (e.g., rat liver or brain homogenate)

-

Phosphate buffer (pH ~7.4)

-

MAO substrate (e.g., tyramine, serotonin)

-

This compound solutions of varying concentrations

-

Spectrophotometer or other suitable analytical instrument

-

Incubation bath (37°C)

Procedure:

-

Tissue Preparation: A tissue homogenate is prepared in cold phosphate buffer to preserve enzyme activity. The homogenate is centrifuged to obtain a mitochondrial fraction rich in MAO.

-

Incubation: Aliquots of the mitochondrial suspension are pre-incubated with different concentrations of this compound (and a control with no inhibitor) for a defined period at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding the MAO substrate to the pre-incubated mixtures.

-

Reaction Termination: After a specific time, the enzymatic reaction is stopped, typically by adding acid to denature the enzyme.

-

Quantification: The amount of remaining substrate or the amount of product formed is quantified. Early methods might have involved colorimetric reactions or measuring changes in absorbance at a specific wavelength.

-

Data Analysis: The percentage of MAO inhibition is calculated for each this compound concentration by comparing the reaction rate in the presence of the inhibitor to the control.

The Decline of this compound: Hepatotoxicity

Despite its groundbreaking efficacy, the widespread use of this compound was short-lived. By the early 1960s, reports of severe and sometimes fatal hepatotoxicity began to emerge.[7]

Clinical Manifestations and Incidence of Hepatotoxicity

This compound-induced liver injury typically presented as acute hepatocellular jaundice. The exact incidence is difficult to ascertain from historical data, but it was significant enough to lead to its withdrawal from the market in many countries.

Table 2: Summary of this compound-Induced Hepatotoxicity Data

| Parameter | Description |

| Type of Liver Injury | Primarily hepatocellular, with evidence of necrosis. |

| Clinical Presentation | Jaundice, malaise, nausea, and elevated liver enzymes. |

| Onset | Typically occurred within the first few months of treatment. |

| Incidence | While precise figures are scarce, case series reported a notable frequency of severe hepatitis. |

| Mechanism | Believed to be caused by a toxic metabolite of this compound, likely a reactive hydrazine radical, which covalently binds to liver proteins.[7] |

Note: This table is a qualitative summary based on available case reports and reviews from the era.

Lasting Impact and Legacy

Although its clinical use was brief, this compound's impact on psychopharmacology is immeasurable. Its discovery:

-

Validated a biological basis for depression: The success of this compound lent strong support to the idea that mental illness could be treated by targeting brain chemistry.

-

Led to the development of other MAOIs: The success of this compound spurred the development of other, less toxic MAOIs, some of which are still in use today as second or third-line treatments for depression.

-

Stimulated research into neurotransmitter systems: The monoamine hypothesis, born from the mechanism of action of this compound, has driven decades of research into the neurobiology of mood disorders.

Conclusion

This compound stands as a testament to the role of serendipity in scientific discovery. Its journey from an antitubercular agent to the first antidepressant revolutionized the field of psychiatry. While its clinical utility was ultimately curtailed by safety concerns, its legacy endures in the foundational principles of modern psychopharmacology and the ongoing quest for safer and more effective treatments for mental illness. The story of this compound serves as a crucial case study for drug development professionals, highlighting the importance of keen clinical observation and the complex interplay between efficacy and toxicity.

References

- 1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute and Fatal Isoniazid-Induced Hepatotoxicity: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacotherapy of depression: a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vivo inhibition of liver and brain monoamine oxidase by 1-Isonicotinyl-2-isopropyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathways Affected by Iproniazid Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid, a hydrazine derivative, was initially developed as an antitubercular agent but was repurposed as the first monoamine oxidase inhibitor (MAOI) for the treatment of depression.[1] Its clinical use has been largely discontinued due to significant hepatotoxicity.[1] This guide provides a comprehensive technical overview of the biochemical pathways affected by this compound administration, with a focus on its mechanism of action, metabolic fate, and the molecular basis of its therapeutic and toxic effects.

Core Biochemical Pathways Affected by this compound

The primary biochemical pathway targeted by this compound is the inhibition of monoamine oxidase (MAO) . This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B isoforms.[1] This inhibition leads to a cascade of downstream effects on neurotransmitter systems. Additionally, the metabolism of this compound itself initiates a series of biochemical events, particularly in the liver, that are responsible for its characteristic hepatotoxicity.

Monoamine Oxidase Inhibition and Modulation of Neurotransmitter Levels

MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] By irreversibly inhibiting MAO, this compound administration leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.[2] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

dot

Caption: this compound's inhibition of MAO, preventing neurotransmitter degradation.

The consequences of MAO inhibition on neurotransmitter levels are summarized in the table below. It is important to note that specific quantitative data for this compound's effects are limited in historical literature. The table includes representative data where available and indicates where data is qualitative.

| Neurotransmitter | Brain Region | Change upon this compound Administration | Reference |

| Serotonin (5-HT) | Brain Stem | Significant Increase | [3] |

| Frontal Cortex | Increase | [4] | |

| Norepinephrine (NE) | Brain Stem | Significant Increase | [3] |

| Cerebral Cortex | Inhibition of uptake (IC50: 7.9 x 10⁻⁴ M) | [5] | |

| Dopamine (DA) | Striatum | Increase | [6] |

Table 1: Effects of this compound on Monoamine Neurotransmitter Levels.

Metabolism of this compound and Hepatotoxicity

The toxicity of this compound is intrinsically linked to its metabolic activation, primarily in the liver. This compound is hydrolyzed to isonicotinic acid and isopropylhydrazine .[7] Isopropylhydrazine is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical .[8] This radical can covalently bind to hepatic macromolecules, such as proteins, leading to cellular damage, oxidative stress, and ultimately, liver necrosis.[8]

dot

References

- 1. sop.washington.edu [sop.washington.edu]

- 2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Iproniazid in In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of iproniazid in in vivo neuroscience research, with a focus on dosage calculations, experimental protocols, and an understanding of its mechanism of action. This compound, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has historical significance as one of the first antidepressants. While its clinical use has been largely discontinued due to hepatotoxicity, it remains a valuable tool in preclinical research to investigate the role of monoamines in various neurological and psychiatric conditions.

Mechanism of Action

This compound exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and increases their availability in the synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the neurochemical effects of this compound and dosages used in various in vivo studies.

Table 1: Dose-Dependent Effects of this compound on MAO Activity and Serotonin Levels in Rat Brain

| This compound Dose (mg/kg, i.p.) | MAO Inhibition (%) | 5-Hydroxytryptamine (Serotonin) Content (µg/g) | Time Point Post-Administration | Animal Model |

| ~10 | ~50 | Not significantly increased | 16 hours | Rat |

| ~25 | ~75 | ~0.6 | 16 hours | Rat |

| ~50 | ~85 | ~0.8 | 16 hours | Rat |

| 100 | >90 | ~1.0 | 16 hours | Rat |

| Data extrapolated from a graphical representation in Pletscher et al. (1966) as cited on ResearchGate. |

Table 2: Summary of this compound Dosages Used in In Vivo Neuroscience Research

| Animal Model | Dosage | Administration Route | Study Focus | Reference |

| Rat | 10 mg/kg | i.p. | Hepatotoxicity study (hepatic necrosis observed) | |

| Rat | 32 mg/kg | i.p. | To prolong the half-life of DMT | Not specified in snippets |

| Rat | Subchronic (day 10 of pregnancy to delivery) | Not specified | Perinatal effects on offspring behavior | |

| Newborn Rat Pups | (day 1 to day 5 of life) | Not specified | Neonatal effects on adult behavior |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

Procedure:

-

Vehicle Preparation: A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.

-

Final Formulation:

-

For a 1 mL final solution, start with 400 µL of PEG300 in a sterile tube.

-

Add 100 µL of the this compound DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween 80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

-

-

Dosage Calculation: Calculate the required volume for injection based on the animal's body weight and the desired dose (mg/kg). For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the final concentration of your this compound solution is 2.5 mg/mL, you would inject 0.1 mL.

-

Administration:

-

Restrain the animal appropriately. For i.p. injections, the animal is typically held with its head tilted slightly downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity

The FST is a widely used behavioral assay to screen for antidepressant efficacy.

Materials:

-

Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 15 cm diameter for mice)

-

Water at 23-25°C

-

Towels for drying the animals

-

Video recording equipment (optional but recommended for accurate scoring)

Procedure:

-

Habituation (Day 1):

-

Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice, 30 cm for rats).

-

Gently place the animal into the water for a 15-minute session.

-

After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle at the desired dose and time point before the test (e.g., 1, 5, and 24 hours prior to testing).

-

At the designated time, place the animal back into the water-filled cylinder for a 5-minute session.

-

Record the entire session for later analysis.

-

-

Behavioral Scoring:

-

Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.

-

An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.

-

Protocol 3: Tail Suspension Test (TST) for Assessing Antidepressant-Like Activity in Mice

The TST is another common behavioral test for screening antidepressant drugs in mice.

Materials:

-

A horizontal bar elevated from the floor

-

Adhesive tape

-

A box or enclosure to prevent the mouse from seeing its surroundings

-

Video recording equipment

Procedure:

-

Preparation:

-

Cut a piece of adhesive tape approximately 15-20 cm long.

-

Attach the tape along the length of the mouse's tail, about 1-2 cm from the tip.

-

-

Suspension:

-

Administer this compound or vehicle at the desired dose and time point before the test.

-

Secure the free end of the tape to the horizontal bar, so that the mouse is suspended by its tail. The mouse's head should be approximately 20-30 cm from the floor.

-

-

Test Session:

-

The test duration is typically 6 minutes.

-

Record the entire session for scoring.

-

-

Behavioral Scoring:

-

Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

-

A decrease in the total time of immobility is indicative of an antidepressant-like effect.

-

Protocol 4: Neurochemical Analysis

A. MAO Activity Assay

This protocol provides a general outline for measuring MAO activity in brain tissue. Commercial kits are widely available and provide detailed instructions.

Materials:

-

Brain tissue from control and this compound-treated animals

-

Homogenization buffer

-

Centrifuge

-

MAO activity assay kit (containing substrate, inhibitors for MAO-A and MAO-B, and detection reagents)

-

Microplate reader

Procedure:

-

Tissue Preparation:

-

Euthanize the animal at the desired time point after this compound administration.

-

Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, striatum) on ice.

-

Homogenize the tissue in the provided assay buffer.

-

Centrifuge the homogenate to pellet cellular debris and obtain the supernatant containing the mitochondrial fraction where MAO is located.

-

-

Assay:

-

Follow the specific instructions of the commercial assay kit. This typically involves:

-

Adding the brain homogenate to a microplate.

-

Adding specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to differentiate between the two isoforms.

-

Adding the MAO substrate.

-

Incubating the plate to allow the enzymatic reaction to proceed.

-

Adding a detection reagent that reacts with a product of the MAO reaction (e.g., hydrogen peroxide) to produce a fluorescent or colorimetric signal.

-

-

-

Data Analysis:

-

Measure the signal using a microplate reader.

-

Calculate the MAO activity based on a standard curve.

-

Compare the MAO activity in the this compound-treated group to the control group to determine the percentage of inhibition.

-

B. Monoamine Level Quantification by HPLC

High-performance liquid chromatography (HPLC) with electrochemical detection is a common method for quantifying monoamine levels in brain tissue.

Materials:

-

Brain tissue

-

Perchloric acid (PCA) containing an internal standard

-

Homogenizer

-

Centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest and immediately freeze it in liquid nitrogen or on dry ice.

-

Homogenize the frozen tissue in a known volume of ice-cold PCA with an internal standard.

-

Centrifuge the homogenate at high speed to precipitate proteins.

-

Collect the supernatant, which contains the monoamines.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant into the HPLC system.

-

The monoamines are separated on the C18 column based on their physicochemical properties.

-

The electrochemical detector measures the oxidation of the eluted monoamines, generating a signal proportional to their concentration.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to serotonin, dopamine, and norepinephrine by comparing their retention times and peak areas to those of known standards.

-

Normalize the concentrations to the tissue weight.

-

Visualizations

Application Notes and Protocols: Inducing Monoamine Oxidase Inhibition in Cell Culture with Iproniazid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iproniazid for the induction of monoamine oxidase (MAO) inhibition in in vitro cell culture systems. This document includes detailed protocols for this compound application, assessment of MAO inhibition, evaluation of cellular viability, and analysis of downstream signaling effects.

Introduction

This compound is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] It functions by forming an active metabolite, isopropylhydrazine, which covalently binds to the active site of the MAO enzymes.[2] This inhibition leads to a subsequent increase in the intracellular and extracellular concentrations of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Due to its potent inhibitory activity, this compound serves as a valuable pharmacological tool for studying the roles of MAO and monoamine neurotransmitters in various physiological and pathological processes in a cell culture setting.

Data Presentation

This compound Activity and Cytotoxicity

The following tables summarize the effective concentrations of this compound for MAO inhibition and its cytotoxic effects on various cell lines.

| Parameter | Value | Enzyme Source | Reference |

| IC50 for MAO-A Inhibition | 37 µM | Not Specified | [5] |

| IC50 for MAO-B Inhibition | 42.5 µM | Not Specified | [5] |

Table 1: this compound Inhibitory Potency. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| SH-SY5Y (Human Neuroblastoma) | 10 mM | 24 hours | Increased intracellular dopamine content. | [6] |

| Guinea Pig Tracheal Smooth Muscle | 100 µM | 10 minutes | Inhibition of serotonin metabolism. | [6] |

| HepG2 (Human Hepatoma) | >26 mM (Isoniazid) | 24 hours | Induction of apoptosis. | [7] |

Table 2: In Vitro Applications of this compound and Related Compounds. This table provides examples of this compound concentrations and their observed effects in different cell culture models. Note that the HepG2 data is for isoniazid, a structurally similar compound.

Experimental Protocols

Protocol 1: Induction of MAO Inhibition with this compound in Cell Culture

This protocol describes the general procedure for treating cultured cells with this compound to achieve MAO inhibition.

Materials:

-

Cultured cells of interest (e.g., SH-SY5Y, PC12, primary neurons)

-

Complete cell culture medium

-

This compound powder

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

Procedure:

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in a suitable sterile solvent (e.g., water or DMSO).

-

Ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

-

Incubation: Incubate the cells for the desired period (e.g., 10 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific research question.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as MAO activity assays (Protocol 2), cell viability assays (Protocol 3), or monoamine quantification (Protocol 4).

Protocol 2: Measurement of MAO Activity in Cell Lysates

This protocol outlines a method to determine the activity of MAO in cell lysates following this compound treatment, using commercially available assay kits.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (provided in the assay kit or a standard RIPA buffer)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge, refrigerated

-

MAO activity assay kit (colorimetric, fluorometric, or luminescent)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

After this compound treatment, place the culture plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Carefully collect the supernatant (cell lysate) and transfer it to a new tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing MAO activity.

-

-

MAO Activity Assay:

-

Follow the specific instructions provided with the chosen commercial MAO activity assay kit. These kits typically involve the incubation of the cell lysate with a specific MAO substrate and a probe that detects the product of the enzymatic reaction (e.g., hydrogen peroxide).

-

The assay can often be adapted to differentiate between MAO-A and MAO-B activity by including specific inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).

-

-

Data Analysis:

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

-

Calculate the MAO activity according to the kit's instructions, and normalize it to the protein concentration of the lysate.

-

Compare the MAO activity in this compound-treated samples to the vehicle-treated controls to determine the percentage of inhibition.

-

Protocol 3: Assessment of Cell Viability (Cytotoxicity)

It is essential to assess the cytotoxicity of this compound to distinguish between effects due to MAO inhibition and those caused by cellular toxicity. The MTT or resazurin assays are common methods for this purpose.

Materials:

-

Cells treated with a range of this compound concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

-

Solubilization solution (e.g., DMSO or a specialized buffer for MTT)

-

96-well plate reader

Procedure (MTT Assay Example):

-

Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for the desired incubation time. Include untreated and vehicle-only controls.

-

Addition of MTT Reagent:

-

Following the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

-

Protocol 4: Quantification of Monoamine Levels by HPLC-ECD

This protocol provides a general workflow for the analysis of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites in cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

This compound-treated and control cell lysates (prepared as in Protocol 2, but often with a specific homogenization buffer for HPLC)

-

Perchloric acid (PCA)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (specific composition depends on the analytes of interest, but typically contains a buffer, ion-pairing agent, and an organic modifier)[8]

-

Standards for monoamines and their metabolites

Procedure:

-

Sample Preparation:

-

Homogenize cell pellets in an ice-cold solution of 0.1 M perchloric acid to precipitate proteins and stabilize the monoamines.

-

Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ECD Analysis:

-

Inject a defined volume of the filtered sample onto the HPLC system.

-

The monoamines are separated on the C18 column based on their physicochemical properties.

-

The electrochemical detector measures the current generated by the oxidation of the electroactive monoamines as they elute from the column.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of monoamine standards.

-

Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to those of the standards.[9][10]

-

Normalize the monoamine concentrations to the protein content of the initial cell pellet.

-

Mandatory Visualizations

References

- 1. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Studying Neurotransmitter Level Alterations Following Iproniazid Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the effects of the monoamine oxidase inhibitor (MAOI), iproniazid, on neurotransmitter levels. The following sections detail the underlying signaling pathways, protocols for in vivo sample collection and analysis, behavioral assessment, and a structured approach to data presentation.

Introduction

This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, this compound leads to an accumulation of key neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[1][2] This elevation in monoaminergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.[1][2][3] A thorough experimental investigation into the quantitative changes in these neurotransmitter levels is essential for understanding the pharmacodynamics of this compound and similar MAOIs.

Data Presentation

A systematic presentation of quantitative data is critical for the comparative analysis of this compound's effects on different neurotransmitter systems and across various brain regions. The following table provides a template for summarizing such findings.

Note: The following data are illustrative and represent hypothetical results based on the known mechanism of action of non-selective MAOIs like this compound. Actual experimental values will vary based on the specific experimental conditions, including animal model, dosage, and time course.

Table 1: Illustrative Effects of this compound on Neurotransmitter Levels in the Rat Brain

| Neurotransmitter | Brain Region | Control Group (ng/mg tissue) | This compound-Treated Group (ng/mg tissue) | Percentage Change |

| Serotonin (5-HT) | Prefrontal Cortex | 1.2 ± 0.2 | 2.5 ± 0.3 | +108% |

| Striatum | 0.8 ± 0.1 | 1.7 ± 0.2 | +113% | |

| Hippocampus | 1.5 ± 0.3 | 3.2 ± 0.4 | +113% | |

| Norepinephrine (NE) | Prefrontal Cortex | 2.1 ± 0.3 | 4.0 ± 0.5 | +90% |

| Hippocampus | 1.8 ± 0.2 | 3.5 ± 0.4 | +94% | |

| Hypothalamus | 3.5 ± 0.4 | 6.8 ± 0.7 | +94% | |

| Dopamine (DA) | Striatum | 4.5 ± 0.6 | 7.9 ± 0.8 | +76% |

| Nucleus Accumbens | 3.2 ± 0.4 | 5.5 ± 0.6 | +72% | |

| Prefrontal Cortex | 0.5 ± 0.1 | 0.9 ± 0.1 | +80% |

Signaling Pathway and Experimental Workflow

Visual representations of the biological and experimental processes are crucial for a clear understanding of the study design.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Sampling in the Rat Striatum

This protocol describes the implantation of a microdialysis probe and the collection of extracellular fluid from the striatum of a freely moving rat.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., CMA 12)

-

Guide cannula

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Surgical instruments

-

Dental cement

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target brain region (striatum) using appropriate stereotaxic coordinates.

-

Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.

-

Administer this compound or vehicle control (e.g., intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) using a refrigerated fraction collector.

-

Store samples at -80°C until analysis.

HPLC-ECD for Quantification of Monoamine Neurotransmitters

This protocol outlines the analysis of monoamine neurotransmitters (DA, 5-HT, NE) and their metabolites in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., sodium phosphate buffer, methanol, ion-pairing agent)

-

Standards for DA, 5-HT, NE, and their metabolites

-

Perchloric acid

-

Autosampler vials

Procedure:

-

Prepare the mobile phase and filter it through a 0.22 µm filter.

-

Degas the mobile phase before use.

-

Set up the HPLC-ECD system with the appropriate column and detector settings. The electrochemical detector potential should be optimized for the detection of monoamines.

-

Prepare a standard curve by diluting the stock solutions of neurotransmitter standards to a range of known concentrations.

-

Thaw the collected microdialysate samples on ice.

-

Centrifuge the samples to pellet any precipitates.

-

Transfer the supernatant to autosampler vials.

-

Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC column.

-

Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the standards.

-

Express the results as concentrations (e.g., ng/mL) and normalize to the protein content of the tissue if applicable.

Forced Swim Test (FST) in Rats

The FST is a common behavioral test used to assess antidepressant-like activity.

Materials:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment

-

Towels

Procedure:

-

Day 1 (Pre-test session):

-

Day 2 (Test session):

-

Administer this compound or vehicle control at a predetermined time before the test (e.g., 60 minutes).

-

Place the rat in the cylinder with fresh water for a 5-minute session.[4]

-

Record the session for later scoring.

-

A trained observer, blind to the treatment groups, should score the duration of immobility (the rat makes only minimal movements to keep its head above water).

-

A decrease in immobility time is indicative of an antidepressant-like effect.[4]

-

Tail Suspension Test (TST) in Mice

The TST is another widely used behavioral despair test for screening antidepressant drugs.

Materials:

-

A suspension bar or a ledge

-

Adhesive tape

-

Video recording equipment

-

A quiet, well-lit testing area

Procedure:

-

Administer this compound or vehicle control at a specified time before the test.

-

Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the suspension bar, ensuring it cannot touch any surfaces.[5][6]

-

Record the session, which typically lasts for 6 minutes.[5][6]

-

A trained observer, blind to the experimental conditions, should score the total duration of immobility (the mouse hangs passively and is motionless).[6]

-

A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[6]

-

After the test, carefully remove the mouse and the tape and return it to its home cage.

References

- 1. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on serotonin metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Changes in behavior and monoamine levels in microdialysate from dorsal striatum after 6-OHDA infusions into ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assaying Monoamine Oxidase Activity Following Iproniazid Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes critical in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders, including depression and Parkinson's disease.[3]

Iproniazid is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[4] Originally developed as an anti-tuberculosis drug, its potent antidepressant effects were discovered serendipitously, paving the way for the development of MAO inhibitors (MAOIs) as a major class of antidepressants.[2] Understanding the interaction of this compound with MAO is crucial for neuroscience research and drug development.

These application notes provide detailed protocols for assaying MAO activity in the presence of this compound, a summary of its inhibitory effects, and visual representations of the relevant pathways and experimental workflows.

Quantitative Data: this compound Inhibition of Monoamine Oxidase

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against MAO-A and MAO-B from a comparative study. This data is essential for designing experiments to probe the inhibitory effects of this compound.

| Inhibitor | Target Enzyme | IC50 Value |

| This compound | MAO-A | 37 µM[5] |

| This compound | MAO-B | 42.5 µM[5] |

| This compound | MAO-A | 6560.0 nM[6] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Signaling Pathways and Experimental Workflow

Monoamine Neurotransmitter Metabolism Pathway

This diagram illustrates the central role of monoamine oxidase in the degradation of key neurotransmitters. This compound inhibits this process, leading to an accumulation of these neurotransmitters in the synapse.

Caption: Monoamine Neurotransmitter Metabolism Pathway.

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the general steps for performing a monoamine oxidase inhibition assay to evaluate the effect of a compound like this compound.

Caption: Experimental Workflow for MAO Inhibition Assay.

Experimental Protocols

Here are detailed protocols for common methods used to assay MAO activity. These can be adapted to study the inhibitory effects of this compound by pre-incubating the enzyme with the inhibitor.

Fluorometric Assay for MAO Activity

This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate. The H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

Materials:

-